molecular formula C14H7ClF6N2O B2416315 N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide CAS No. 667443-18-7

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide

Cat. No.: B2416315
CAS No.: 667443-18-7
M. Wt: 368.66
InChI Key: RPSNQKKODDPBSA-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide is a compound that features prominently in various scientific and industrial applications due to its unique chemical structure. The presence of trifluoromethyl groups and a chloropyridine moiety imparts distinct properties, making it valuable in fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6-chloronicotinic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents that enhance the reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the trifluoromethyl phenyl ring .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the chloropyridine moiety can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide is unique due to the combination of trifluoromethyl groups and a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6N2O/c15-11-2-1-7(6-22-11)12(24)23-10-4-8(13(16,17)18)3-9(5-10)14(19,20)21/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSNQKKODDPBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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